

"hydrophobicity and surface activity of stearic acid amide"

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Compound of Interest

Compound Name: *Stearic acid amide*

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An In-depth Technical Guide to the Hydrophobicity and Surface Activity of **Stearic Acid Amide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **stearic acid amide**, with a specific focus on its hydrophobicity and surface activity. The document details the molecular basis for these properties, presents quantitative data, outlines relevant experimental protocols, and discusses applications pertinent to research and pharmaceutical development.

Introduction to Stearic Acid Amide

Stearic acid amide (also known as octadecanamide) is the primary amide derivative of stearic acid, an 18-carbon saturated fatty acid. Its structure is characterized by a long, nonpolar hydrocarbon tail (the stearyl group) and a polar amide head group ($-\text{CONH}_2$). This amphiphilic nature is the foundation of its pronounced hydrophobicity and surface-active properties, making it a molecule of significant interest in materials science, polymer chemistry, and pharmaceutical formulations.

In drug development, **stearic acid amide** and its derivatives are utilized as excipients, lubricants, and components of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and micelles, to enhance the stability and bioavailability of therapeutic agents.^[1]

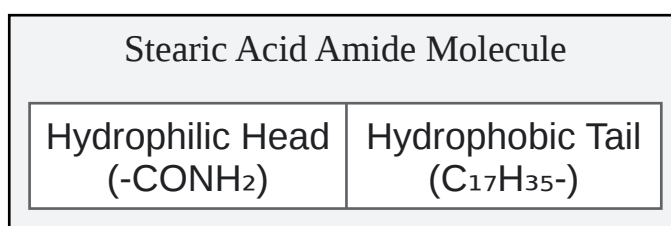
Physicochemical Properties

A summary of the key physicochemical properties of **stearic acid amide** is provided below.

Property	Value	Reference(s)
Chemical Formula	C ₁₈ H ₃₇ NO	[2]
Molecular Weight	283.5 g/mol	[3]
IUPAC Name	Octadecanamide	[3]
CAS Number	124-26-5	
Appearance	White to light yellow, waxy solid/powder	[4]
Melting Point	98-102 °C	
Boiling Point	250-251 °C (at 12 mmHg)	

Molecular Structure and Conformation

The distinct properties of **stearic acid amide** arise directly from its molecular structure, which features a hydrophilic amide "head" and a long hydrophobic "tail".



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Caption: Molecular structure of **stearic acid amide**.

Hydrophobicity

The pronounced hydrophobicity of **stearic acid amide** is dominated by its 18-carbon alkyl chain. This long, saturated hydrocarbon tail minimizes interaction with polar solvents like water, leading to very low aqueous solubility.

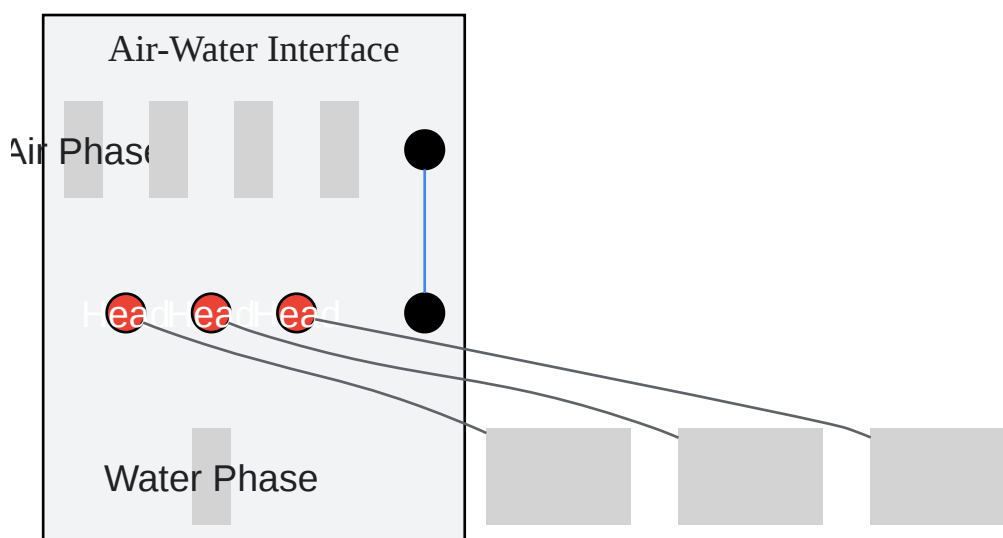
Quantitative Hydrophobicity Data

The hydrophobicity can be quantified through solubility measurements and contact angle analysis. While specific contact angle data for pure **stearic acid amide** surfaces is not extensively reported, studies on surfaces coated with long-chain fatty acids show high water contact angles, indicative of significant hydrophobicity.[5] For example, surfaces modified with stearic acid can exhibit apparent contact angles ranging from 143° to 160°, demonstrating strong water repellency.[5]

Parameter	Solvent	Value	Reference(s)
Solubility	Water	Insoluble	[6]
PBS (pH 7.2)	~50 µg/mL	[2]	
Ethanol	Slightly soluble; ~22 mg/mL	[2][6]	
DMSO	Soluble; ~20 mg/mL	[2]	
Chloroform	Soluble	[6]	
Contact Angle	Water on Polyamide Surfaces	Decreases with higher amide content	[7]

Surface Activity

As an amphiphilic molecule, **stearic acid amide** exhibits surface activity. When introduced into a liquid, its molecules preferentially adsorb at interfaces (e.g., air-water or oil-water), orienting themselves to minimize the free energy of the system. The hydrophobic tails project away from the aqueous phase, while the polar amide heads remain in contact with water. This adsorption disrupts the cohesive energy at the surface, thereby lowering the surface tension.



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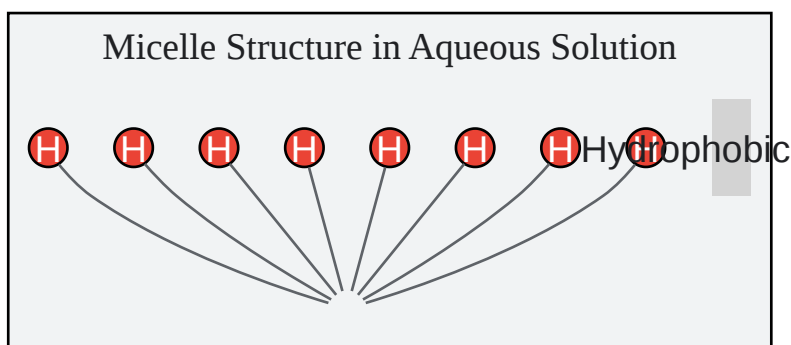
Caption: Orientation of **stearic acid amide** at an air-water interface.

Quantitative Surface Activity Data

The effectiveness of a surfactant is often characterized by its ability to reduce surface tension and its critical micelle concentration (CMC).

Parameter	Condition	Value	Reference(s)
Surface Tension (σ)	20 °C	49.84 mN·m ⁻¹	[8]
Critical Micelle Concentration (CMC)	N/A	Data for pure stearic acid amide is not readily available in the literature. For structurally similar stearyl-derivatives like stearyl carnitine, the CMC is in the micromolar range (~10-25 μ M) and is pH-dependent.	[9]

Above the CMC, surfactant monomers self-assemble into spherical aggregates called micelles, with hydrophobic tails forming the core and hydrophilic heads forming the outer shell. This process is fundamental to the solubilization of hydrophobic drugs.



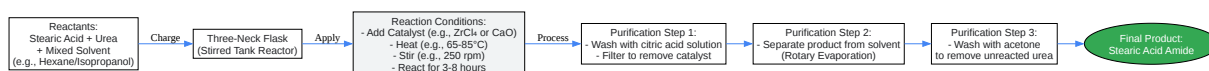
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Caption: Diagram of a micelle formed by surfactant molecules.

Experimental Protocols

Synthesis of Stearic Acid Amide

A common laboratory and industrial method for synthesizing **stearic acid amide** is through the direct amidation of stearic acid with urea.^{[10][11]}



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Caption: Workflow for the synthesis of **stearic acid amide**.

Methodology:

- **Charging the Reactor:** Stearic acid is added to a three-neck flask equipped with a stirrer, condenser, and thermometer. A mixed solvent system (e.g., hexane/isopropanol) is added to dissolve the fatty acid.[\[11\]](#)[\[12\]](#)
- **Addition of Reactants:** Urea is added to the flask, typically in a molar excess relative to the stearic acid. A catalyst, such as zirconium (IV) chloride or calcium oxide, is then introduced.[\[11\]](#)[\[12\]](#)
- **Reaction:** The mixture is heated to a specified temperature (e.g., 85°C) and stirred at a constant speed (e.g., 250 rpm) for a set duration (e.g., 3 hours) to drive the amidation reaction.[\[10\]](#)
- **Purification:**
 - The resulting product is first washed with a weak acid solution (e.g., 10% citric acid) to neutralize and precipitate the catalyst, which is then removed by filtration.[\[12\]](#)
 - The filtrate is subjected to rotary evaporation to remove the solvent.[\[12\]](#)
 - The crude product is then washed with a solvent like acetone, in which unreacted urea is soluble but the **stearic acid amide** product is not, to achieve final purity.[\[12\]](#)

Measurement of Surface Tension (Wilhelmy Plate Method)

The Wilhelmy plate method is a standard technique for measuring the equilibrium surface tension of a liquid.[\[13\]](#)[\[14\]](#)

Apparatus: Force tensiometer, high-purity platinum Wilhelmy plate, measurement vessel.

Methodology:

- **Preparation:** The platinum plate is meticulously cleaned, typically by flaming it with a Bunsen burner to remove all organic contaminants. The liquid sample is placed in the vessel.
- **Zeroing:** The plate is suspended from a microbalance, and its position is adjusted to be just above the liquid surface. The balance is tared.

- **Contact and Immersion:** The sample vessel is raised until the liquid surface makes contact with the bottom edge of the plate. At the moment of contact, the liquid wets the plate, and the force on the balance increases due to surface tension. The plate is then typically immersed a few millimeters into the liquid.^[13]
- **Measurement:** The plate is slowly withdrawn until the bottom edge is exactly at the plane of the liquid surface (zero depth of immersion).^[13] The force (F) acting on the plate at this position is recorded.
- **Calculation:** The surface tension (σ) is calculated using the Wilhelmy equation:
 - $\sigma = F / (L * \cos\theta)$
 - Where F is the measured force, L is the wetted perimeter of the plate ($2 * (\text{width} + \text{thickness})$), and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, complete wetting is assumed, making the contact angle 0° and $\cos\theta = 1$.^[14]

Measurement of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Two common methods are surface tensiometry and conductometry.

A. By Surface Tension:

- **Sample Preparation:** A series of solutions with varying concentrations of **stearic acid amide** are prepared.
- **Measurement:** The surface tension of each solution is measured using the Wilhelmy plate method described above.
- **Data Analysis:** A graph of surface tension (γ) versus the logarithm of the concentration ($\log C$) is plotted. The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with $\log C$. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.^{[15][16]}

- CMC Determination: The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[\[15\]](#)

B. By Conductivity: This method is suitable for ionic surfactants but can be adapted for non-ionic surfactants if an ionic species is incorporated into the micelle.

- Sample Preparation: A series of solutions of the surfactant are prepared in deionized water.
- Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.[\[17\]](#)[\[18\]](#)
- Data Analysis: A graph of specific conductivity versus surfactant concentration is plotted. The graph will exhibit two linear regions with different slopes.[\[19\]](#)
- CMC Determination: Below the CMC, conductivity increases with concentration as more charge-carrying monomers are added. Above the CMC, monomers form micelles, which have lower mobility than individual ions, causing the slope of the conductivity plot to decrease. The CMC is the concentration at the point where the slope changes.[\[15\]](#)[\[19\]](#)

Applications in Research and Drug Development

The unique properties of **stearic acid amide** make it a valuable tool for researchers and pharmaceutical scientists.

- Drug Delivery Systems: Its high hydrophobicity and ability to self-assemble make it an excellent material for creating drug carriers. It can be used to formulate solid lipid nanoparticles (SLNs) and micelles, which can encapsulate poorly water-soluble drugs, protecting them from degradation and controlling their release.[\[1\]](#)
- Pharmaceutical Excipient: **Stearic acid amide** functions as a lubricant and mold release agent in the manufacturing of tablets and capsules, improving production efficiency and ensuring uniformity of the final product.[\[20\]](#)
- Stabilizer and Dispersant: In coatings and suspensions, it acts as a stabilizer and dispersant, improving the homogeneity and stability of the formulation.[\[1\]](#)

- Biocompatibility: Stearamide generally exhibits good biocompatibility and chemical stability, which are crucial requirements for materials used in medical devices and drug formulations. [1]

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